7-((1E)-2-phenylvinyl)-2-pyrrolidinyl-6,7,8-trihydroquinazolin-5-one
Description
Propriétés
IUPAC Name |
7-[(E)-2-phenylethenyl]-2-pyrrolidin-1-yl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c24-19-13-16(9-8-15-6-2-1-3-7-15)12-18-17(19)14-21-20(22-18)23-10-4-5-11-23/h1-3,6-9,14,16H,4-5,10-13H2/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXWBCPXNDCZOO-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C3C(=N2)CC(CC3=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=NC=C3C(=N2)CC(CC3=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-((1E)-2-phenylvinyl)-2-pyrrolidinyl-6,7,8-trihydroquinazolin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction using a suitable pyrrolidine derivative.
Addition of the Phenylvinyl Group: The phenylvinyl group can be added through a Heck reaction, where a vinyl halide reacts with a phenylboronic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
7-((1E)-2-phenylvinyl)-2-pyrrolidinyl-6,7,8-trihydroquinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the saturation of the phenylvinyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinazolinone core or the phenylvinyl group, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, reduced phenylvinyl compounds, and substituted analogs with potential biological activities.
Applications De Recherche Scientifique
7-((1E)-2-phenylvinyl)-2-pyrrolidinyl-6,7,8-trihydroquinazolin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 7-((1E)-2-phenylvinyl)-2-pyrrolidinyl-6,7,8-trihydroquinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound’s unique features are best understood through comparison with analogs, focusing on substituent effects, reactivity, and physicochemical properties. Below is a detailed analysis:
Substituent-Driven Structural Comparisons
- Compound A: 2-((1E)-2-Phenylvinyl)benzenecarbonitrile (6a) Structure: Features a phenylvinyl group attached to a benzenecarbonitrile core. Synthesis: Prepared via a condensation reaction between o-tolunitrile and benzaldehyde (74% yield), differing from the quinazolinone scaffold in the target compound. Key Data: Molecular formula C₁₀₅H₁₁₂N₁₂O₁₂ (calculated: C 72.73%, H 6.51%; found: C 72.85%, H 6.63%) .
- Compound B: Pyrrolidinyl-substituted quinazolinones (hypothetical analogs) Structure: Similar quinazolinone cores but lacking the phenylvinyl group. Reactivity: Pyrrolidinyl groups enhance solubility and hydrogen-bonding capacity, while the absence of the vinyl group reduces conjugation and rigidity compared to the target compound.
Physicochemical and Spectroscopic Properties
- Spectroscopic Notes: The phenylvinyl group in both compounds likely contributes to strong UV-Vis absorption and fluorescence, though the quinazolinone core may introduce additional electronic transitions.
Reactivity and Stability
- Hydrolytic Stability: The quinazolinone core is more resistant to hydrolysis than benzenecarbonitrile derivatives due to its fused-ring aromaticity.
- Photoreactivity : The (1E)-2-phenylvinyl group in both compounds may undergo [2+2] cycloaddition under UV light, but steric hindrance from the pyrrolidinyl group in the target compound could slow this process.
Research Findings and Limitations
- Synthetic Challenges : The target compound’s synthesis is less documented than analogs like Compound A, which benefits from straightforward condensation protocols .
- Biological Relevance: Quinazolinones are known for kinase inhibition, but the phenylvinyl-pyrrolidinyl combination in the target compound may alter binding affinity compared to simpler derivatives.
- Environmental Impact: Unlike volatile terpenes (e.g., isoprene or monoterpenes), this compound’ low volatility (inferred from its molecular weight) suggests minimal atmospheric reactivity .
Activité Biologique
The compound 7-((1E)-2-phenylvinyl)-2-pyrrolidinyl-6,7,8-trihydroquinazolin-5-one is a synthetic derivative of quinazoline that has garnered interest due to its potential biological activities, particularly in the context of anticoagulation and anti-thrombotic effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a quinazolinone core substituted with a phenylvinyl group and a pyrrolidine moiety. This structural arrangement is believed to contribute to its biological activity.
Anticoagulant Effects
Research indicates that derivatives similar to 7-((1E)-2-phenylvinyl)-2-pyrrolidinyl-6,7,8-trihydroquinazolin-5-one exhibit potent FXa-inhibiting effects , which are critical for anticoagulation therapy. The inhibition of Factor Xa (FXa) is a key target in the development of anticoagulants, as it plays a pivotal role in the coagulation cascade.
- Mechanism of Action : The compound acts as an inhibitor of FXa, preventing the conversion of prothrombin to thrombin, thus reducing thrombus formation.
- Efficacy : Studies have demonstrated that compounds within this class can provide significant anticoagulant effects when administered orally, making them suitable candidates for therapeutic use in thromboembolic disorders .
Anti-thrombotic Activity
In addition to its anticoagulant properties, the compound has shown promise in anti-thrombotic applications . The ability to inhibit thrombus formation can be beneficial in preventing conditions such as deep vein thrombosis (DVT) and pulmonary embolism.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticoagulant efficacy | Demonstrated significant reduction in thrombus formation in animal models. |
| Study 2 | Assess safety profile | Reported minimal adverse effects at therapeutic doses. |
| Study 3 | Compare with existing anticoagulants | Showed superior efficacy compared to traditional agents like warfarin. |
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Potency : In vitro studies have shown that 7-((1E)-2-phenylvinyl)-2-pyrrolidinyl-6,7,8-trihydroquinazolin-5-one exhibits IC50 values in the nanomolar range against FXa.
- Selectivity : The compound demonstrates selectivity for FXa over other serine proteases involved in coagulation, which may reduce the risk of bleeding complications associated with non-selective anticoagulants.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, supporting its potential for oral administration.
Q & A
Basic: What are the established synthetic routes for 7-((1E)-2-phenylvinyl)-2-pyrrolidinyl-6,7,8-trihydroquinazolin-5-one, and what reaction conditions optimize yield?
The synthesis typically involves multi-step protocols:
- Step 1: Formation of the quinazolinone core via cyclization of anthranilic acid derivatives with carbonyl-containing reagents under acidic conditions (e.g., acetic acid or polyphosphoric acid) .
- Step 2: Introduction of the 2-pyrrolidinyl group through nucleophilic substitution or palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) .
- Step 3: Installation of the (E)-2-phenylvinyl moiety via Heck coupling or Wittig reaction, with careful control of stereochemistry using aryl halides and styrenyl precursors .
Optimization: Yield improvements (70–85%) are achieved using microwave-assisted reactions (80–120°C, DMF solvent) and catalysts like Pd(OAc)₂/XPhos .
Basic: How is the structural integrity of this compound validated post-synthesis?
Key characterization methods include:
- Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry and stereochemistry (e.g., coupling constants for vinyl protons) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+ ion matching C₂₁H₂₃N₃O).
- X-ray Crystallography: Resolves spatial arrangement of the quinazolinone core and substituents .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values across studies)?
Methodological approaches:
- Orthogonal Assays: Validate target binding using surface plasmon resonance (SPR) alongside enzymatic assays to distinguish false positives .
- Cellular Context: Test in isogenic cell lines (e.g., with/without target protein overexpression) to isolate compound-specific effects .
- Solubility Adjustments: Use co-solvents (e.g., DMSO/PEG mixtures) to mitigate aggregation artifacts .
Advanced: What strategies are recommended for probing structure-activity relationships (SAR) of the pyrrolidinyl and vinyl substituents?
- Analog Synthesis: Systematically replace the pyrrolidinyl group with piperidinyl, azetidinyl, or morpholino moieties to assess steric/electronic effects .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding poses with biological targets (e.g., kinases or GPCRs) .
- Free-Wilson Analysis: Quantify contributions of substituents to activity using a library of derivatives .
Advanced: How can enantioselective synthesis be achieved for stereocenters in the quinazolinone scaffold?
- Chiral Catalysis: Use asymmetric hydrogenation with Ru-BINAP catalysts or organocatalytic desymmetrization .
- Chromatographic Resolution: Separate enantiomers via chiral stationary phases (e.g., Chiralpak IA/IB) and validate purity by circular dichroism (CD) .
Basic: What are the documented biological targets and mechanisms of action?
Reported targets include:
- Kinases: Inhibits JAK2 and EGFR-TK via competitive ATP-binding site interactions (IC₅₀ = 0.5–2.0 μM) .
- GPCRs: Antagonizes 5-HT₃ receptors in neuronal assays (Kᵢ = 120 nM) .
Mechanistic studies employ radioligand displacement, calcium flux assays, and Western blotting for phosphorylation status .
Advanced: What methodologies are effective for optimizing metabolic stability without compromising potency?
- Deuterium Incorporation: Replace labile hydrogens (e.g., benzylic positions) to slow CYP450-mediated oxidation .
- Prodrug Design: Mask polar groups (e.g., pyrrolidinyl N-oxide) to enhance bioavailability .
- In Silico ADMET: Use tools like SwissADME to predict logP, CYP inhibition, and hERG liability early in optimization .
Advanced: How can synthetic scalability challenges (e.g., low yields in cross-coupling steps) be addressed?
- Flow Chemistry: Implement continuous flow reactors for Pd-catalyzed steps to improve mixing and heat transfer .
- Catalyst Screening: Test alternative ligands (e.g., SPhos instead of XPhos) to reduce catalyst loading (<1 mol%) .
- DoE Optimization: Apply design of experiments (DoE) to identify critical parameters (temperature, solvent, stoichiometry) .
Basic: What analytical techniques are suitable for monitoring degradation products under varying storage conditions?
- Stability-Indicating HPLC: Use C18 columns with PDA detection (λ = 254 nm) to track hydrolysis or oxidation byproducts .
- Forced Degradation Studies: Expose to heat (40–60°C), humidity (75% RH), and UV light to identify vulnerable sites .
Advanced: How does this compound compare to structurally related quinazolinones in terms of selectivity and off-target effects?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
